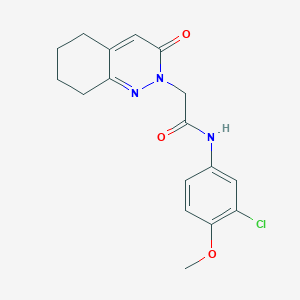amino]-1H-pyrrole-2,5-dione CAS No. 138949-16-3](/img/structure/B2878794.png)
1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring, a pyridine ring, and various functional groups including chloro, trifluoromethyl, and amino groups
作用机制
Target of Action
Trifluoromethylpyridine derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . They are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Trifluoromethylpyridine derivatives are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to influence various biochemical pathways depending on their specific targets . The downstream effects of these interactions would depend on the specific pathways involved.
Pharmacokinetics
The compound’s solubility in chloroform and methanol is slightly reported , which may influence its absorption and distribution. Its LogP value is 2.59 at 20℃ , which could impact its bioavailability
Result of Action
The molecular and cellular effects of the compound’s action are not clearly defined in the available literature. The effects would likely depend on the specific targets and pathways influenced by the compound. Trifluoromethylpyridine derivatives are known to have various biological activities in the pharmaceutical and agrochemical industries .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s vapor pressure is 40.8Pa at 24.85℃ , which could influence its stability and action under different environmental conditions. Furthermore, the compound’s solubility in water is 622mg/L at 25℃ , which could impact its action in aqueous environments.
准备方法
The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a condensation reaction involving a suitable pyridine derivative.
Functional Group Modifications: The chloro and trifluoromethyl groups are introduced via halogenation and trifluoromethylation reactions, respectively.
Final Coupling: The final step involves coupling the pyrrole and pyridine rings through a nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chloro or amino groups, where nucleophiles such as hydroxide ions or amines replace these groups, forming new compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
科学研究应用
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: It is utilized in the development of new materials and chemical products, including polymers and coatings.
相似化合物的比较
When compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione derivatives: These compounds have slight modifications in their functional groups, leading to different chemical and biological properties.
Other pyrrole-pyridine compounds: These compounds share the core structure but differ in the substituents attached to the rings, resulting in varied reactivity and applications.
The uniqueness of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-1H-pyrrole-2,5-dione lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
属性
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3O2/c1-17(18-8(19)2-3-9(18)20)10-7(12)4-6(5-16-10)11(13,14)15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAZMHNQQCOESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-(5-fluoro-2-methoxybenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2878724.png)
![2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2878725.png)



![N-butyl-4-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2878731.png)
![3-(2-methylphenyl)-5-{[(4-nitrophenyl)methyl]sulfanyl}-6-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2878732.png)
![4-[methyl(phenyl)sulfamoyl]-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2878733.png)

